molecular formula C59H102F3N13O19S B14755658 RAGE antagonist peptide TFA

RAGE antagonist peptide TFA

Cat. No.: B14755658
M. Wt: 1386.6 g/mol
InChI Key: ODPUKBYCMYUGBG-BMAWOLHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAGE antagonist peptide TFA is a compound that acts as an antagonist to the receptor for advanced glycation end products (RAGE). This receptor is involved in various pathological processes, including inflammation, cancer, and neurodegenerative diseases. By blocking the interaction between RAGE and its ligands, this compound exhibits anti-tumor and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

RAGE antagonist peptide TFA is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

RAGE antagonist peptide TFA primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to RAGE and inhibiting its activity .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the this compound itself, which is a purified peptide with specific anti-inflammatory and anti-tumor properties .

Scientific Research Applications

RAGE antagonist peptide TFA has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study peptide synthesis and receptor-ligand interactions.

    Biology: Investigates the role of RAGE in various biological processes, including inflammation and cell signaling.

    Medicine: Explores potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting RAGE

Mechanism of Action

RAGE antagonist peptide TFA exerts its effects by binding to the receptor for advanced glycation end products (RAGE) and preventing its interaction with ligands such as HMGB-1, S100P, and S100A4. This inhibition blocks the downstream signaling pathways mediated by RAGE, including the activation of nuclear factor kappa B (NF-κB), which is involved in inflammation and tumor progression .

Comparison with Similar Compounds

RAGE antagonist peptide TFA is unique in its ability to specifically target and inhibit RAGE. Similar compounds include:

These compounds share the common goal of inhibiting RAGE activity but differ in their chemical structures and specific applications .

Properties

Molecular Formula

C59H102F3N13O19S

Molecular Weight

1386.6 g/mol

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C57H101N13O17S.C2HF3O2/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73;3-2(4,5)1(6)7/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1

InChI Key

ODPUKBYCMYUGBG-BMAWOLHASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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